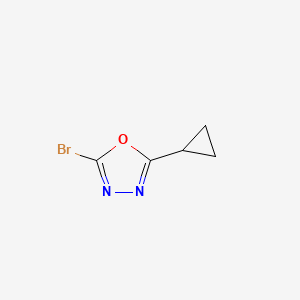

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole

Description

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole (CAS: 1368940-10-6) is a heterocyclic compound with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol . Its structure features a 1,3,4-oxadiazole core substituted with a bromine atom at position 2 and a cyclopropyl group at position 5. The compound is commercially available as a powder, stored at -10°C, and is utilized in life science research, particularly in high-purity applications . Key identifiers include PubChem CID 75355861, SMILES C1CC1C2=NN=C(O2)Br, and InChIKey CDPWXZZYEQFJFI-UHFFFAOYSA-N . Hazard statements (H302, H315, H319, H335) indicate risks of toxicity and irritation, necessitating careful handling .

Properties

IUPAC Name |

2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPWXZZYEQFJFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368940-10-6 | |

| Record name | 2-bromo-5-cyclopropyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylcarboxylic acid hydrazide with bromine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce oxadiazole N-oxides .

Scientific Research Applications

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound is explored for its potential in creating advanced materials, such as organic light-emitting diodes (OLEDs) and corrosion inhibitors.

Biological Studies: It serves as a probe in studying various biological processes due to its ability to interact with specific enzymes and receptors

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole

- Molecular Formula : Likely C₁₁H₁₀BrN₂O (inferred from structure).

- Substituents : A bromophenyl group at position 2 and a propyl chain at position 5.

- Comparison: The bromophenyl group enhances aromaticity and may increase lipophilicity compared to the cyclopropyl substituent in the target compound. However, steric and electronic effects of the cyclopropyl vs. propyl groups could modulate reactivity .

Thiadiazole and Imidazo-Thiadiazole Derivatives

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

- Molecular Formula: Not explicitly stated but likely C₁₀H₇BrN₄S (based on structure).

- Substituents : Bromine at position 2 and phenyl at position 6.

- Bromine at position 2 is readily displaced by secondary amines, indicating high electrophilicity at this site .

- Comparison :

Triazolo-Thiadiazole Derivatives

3,6-Diaryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

- Substituents : Aryl groups at positions 3 and 6.

- Key Properties: Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Comparison :

Data Table: Structural and Functional Comparison

*Inferred from structural data.

Research Findings and Key Insights

- Reactivity : Bromine in oxadiazoles is less reactive toward nucleophilic substitution than in thiadiazoles due to electronic differences (O vs. S) .

- Biological Activity : Triazolo-thiadiazoles demonstrate marked antibacterial effects, whereas the target oxadiazole’s bioactivity remains unexplored in the provided evidence .

Biological Activity

Overview

2-Bromo-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound with the molecular formula . This compound belongs to the oxadiazole family, which is known for its diverse biological activities. The presence of a bromine atom and a cyclopropyl group enhances its reactivity and potential applications in medicinal chemistry and materials science. This article provides a comprehensive review of its biological activities, including antimicrobial and anticancer properties, as well as insights into its mechanisms of action.

Structure Characteristics:

- Molecular Formula:

- Molecular Weight: 189.01 g/mol

- CAS Number: 1368940-10-6

The structural features of this compound contribute to its unique biological properties. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which is often associated with significant pharmacological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit considerable anticancer activity. Although direct studies on this compound are scarce, related compounds have shown promising results in various cancer cell lines:

These findings suggest that this compound could have similar anticancer properties due to its structural similarities with other active oxadiazole derivatives.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites or interact with DNA and proteins to alter cellular functions. The exact pathways remain to be elucidated through further research.

Research Findings and Case Studies

Several studies have highlighted the biological activity associated with oxadiazole derivatives:

- Anticancer Screening: A series of oxadiazole derivatives were screened for anticancer activity by the National Cancer Institute (NCI), revealing significant growth inhibition across various cancer types .

- Inhibitory Effects: Compounds structurally related to this compound have demonstrated inhibitory effects on enzymes such as EGFR and Src at low micromolar concentrations .

- In Silico Studies: Computational methods have been employed to predict potential biological targets for this compound. These studies guide experimental designs for future investigations into its pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.